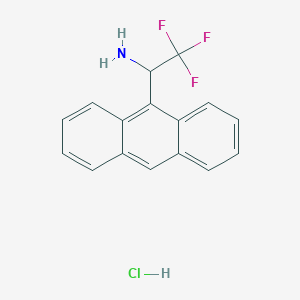
2,2-Dimethyl-3-(4-methylphenyl)but-3-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-3-(4-methylphenyl)but-3-enoic acid is an organic compound with a unique structure that includes a dimethyl group and a methylphenyl group attached to a butenoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(4-methylphenyl)but-3-enoic acid typically involves the reaction of acetylene with methylpropenal to form 2,2-dimethyl-3-butenoic aldehyde, which is then oxidized to yield the desired acid . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dimethyl-3-(4-methylphenyl)but-3-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
2,2-Dimethyl-3-(4-methylphenyl)but-3-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially leading to new pharmaceuticals.
Medicine: Research into its derivatives may uncover new therapeutic agents with unique properties.
Mécanisme D'action
The mechanism by which 2,2-Dimethyl-3-(4-methylphenyl)but-3-enoic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical transformations. The exact molecular targets and pathways depend on the specific application and the nature of the derivatives formed.
Comparaison Avec Des Composés Similaires
2,2-Dimethyl-3-butenoic acid: This compound shares a similar backbone but lacks the methylphenyl group, resulting in different chemical properties and reactivity.
4-Dimethylamino-2-oxo-but-3-enoic acid ethyl ester: This compound has a similar structure but includes a dimethylamino group, leading to distinct applications and reactivity.
Uniqueness: 2,2-Dimethyl-3-(4-methylphenyl)but-3-enoic acid is unique due to the presence of both the dimethyl and methylphenyl groups, which confer specific chemical properties and reactivity patterns. These structural features make it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C13H16O2 |
|---|---|
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
2,2-dimethyl-3-(4-methylphenyl)but-3-enoic acid |
InChI |
InChI=1S/C13H16O2/c1-9-5-7-11(8-6-9)10(2)13(3,4)12(14)15/h5-8H,2H2,1,3-4H3,(H,14,15) |
Clé InChI |
YGDYKMNSZTWMSR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=C)C(C)(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-({Cyclohexyl[(3,5-dichloro-2-hydroxyphenyl)methyl]amino}methyl)naphthalen-2-ol](/img/structure/B13831017.png)


![3-Methyl[1,2]oxazolo[4,5-b]pyrazine 7-oxide](/img/structure/B13831035.png)

